molecular formula C11H15BrO4S B8435765 2-Isopropoxyethyl 4-Bromobenzenesulfonate

2-Isopropoxyethyl 4-Bromobenzenesulfonate

Cat. No.: B8435765
M. Wt: 323.21 g/mol
InChI Key: UXGZZIRUBPKHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxyethyl 4-Bromobenzenesulfonate is a useful research compound. Its molecular formula is C11H15BrO4S and its molecular weight is 323.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrO4S

Molecular Weight

323.21 g/mol

IUPAC Name

2-propan-2-yloxyethyl 4-bromobenzenesulfonate

InChI

InChI=1S/C11H15BrO4S/c1-9(2)15-7-8-16-17(13,14)11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

UXGZZIRUBPKHDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-isopropoxy-1-ethanol (1.5 g, 14.4 mmol) and triethylamine (2.2 g, 21.6 mmol) in dichloromethane (20 mL) at 0° C. was added 4-bromobenzenesulfonyl chloride (2.12 g, 8.36 mmol) in dichloromethane (10 mL) dropwise over 30 minutes. The reaction was then warmed to room temperature and stirred for 16 hours. The mixture was then poured into water (50 mL) and acidified with 2N aqueous hydrochloric acid (15 mL). The aqueous layer was extracted with dichloromethane and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give a crude residue. This was purified by column chromatography on silica gel (50 g), eluting with hexane:ethyl acetate (9:3), to give the title compound (4.0 g, 86%) as a colourless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.